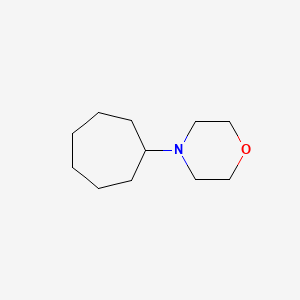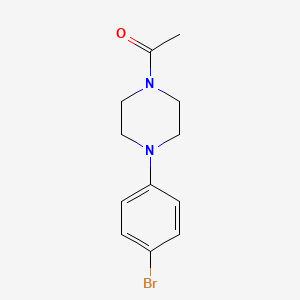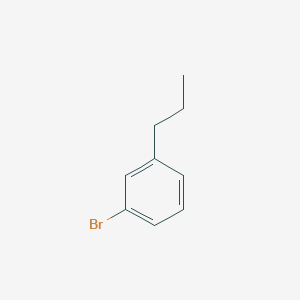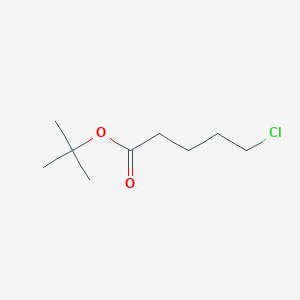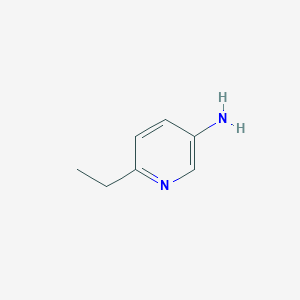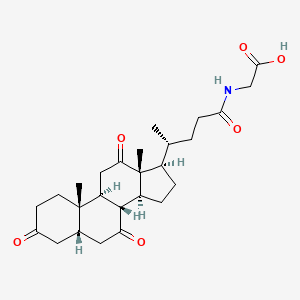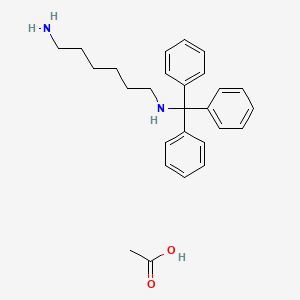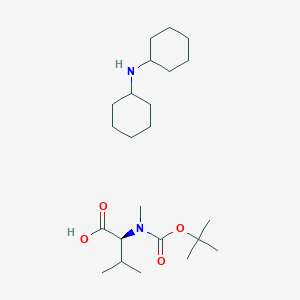
3-(3,5-二氟-4-甲氧基苯基)丙酸
描述
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, indicating that the position of substituents on the aromatic ring is crucial for the formation of the desired product . Similarly, the synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid from Acronychia baueri Schott suggests that the introduction of substituents like methoxy groups can be achieved through biosynthetic pathways or semi-synthetic modifications .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis, which provides unambiguous structure determination . The crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt reveals coordination to sodium ions and a network of hydrogen bonds, which could be indicative of the behavior of similar compounds .
Chemical Reactions Analysis
Chemical reactions involving similar compounds, such as the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, demonstrate the reactivity of the propionic acid moiety and the influence of methoxy substituents on the reaction pathway . Additionally, the susceptibility to auto-oxidation and the formation of various by-products highlight the potential reactivity of the compound under study .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds can provide insights into the behavior of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid. For instance, the nonlinear optical activity of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is attributed to a small energy gap between the frontier molecular orbitals . The thermal stability and dehydration behavior of the sodium salt of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid suggest that similar compounds may also exhibit distinct thermal properties .
科学研究应用
合成和结构分析
丙酸衍生物,包括那些带有甲氧基苯基基团的衍生物,因其合成和结构特征而被广泛研究。例如,某些具有甲氧基和氯苯基基团的丙酸衍生物的合成证明了化学合成技术(包括区域选择性反应和 X 射线晶体学对于明确结构测定的重要性)的复杂性和特异性 (Isuru R. Kumarasinghe 等人,2009)。这些方法对于推进复杂有机化合物的合成至关重要,这些化合物可用于从材料科学到制药的各种应用。
材料科学应用
甲氧基苯基丙酸衍生物在材料科学中的应用,特别是在超分子树状聚合物的开发中,突出了它们在创造先进材料方面的潜力。带有甲氧基苯基丙酸衍生物的树状聚合物表现出独特的自组装特性,从而形成在纳米技术和材料科学中具有潜在应用的结构 (V. Percec 等人,2006)。这些发现强调了这些化合物在为特定应用开发具有定制特性的新材料中的作用。
分析化学应用
在分析化学中,甲氧基苯基丙酸衍生物由于其荧光特性而用作探针或传感器。例如,基于 BODIPY 的羟基芳基衍生物(包括那些带有甲氧基苯基基团的衍生物)已被合成用作荧光 pH 探针。这些化合物对 pH 变化表现出显着的荧光增强,使其适用于各种分析应用 (Mukulesh Baruah 等人,2005)。在生物、环境和化学研究中,精确的 pH 测量至关重要,此类探针非常有价值。
药物和生物学研究
虽然您要求排除与药物使用、剂量和副作用相关的信息,但值得注意的是,丙酸衍生物,包括那些带有甲氧基苯基基团的衍生物,通常因其潜在的生物活性而被研究。这包括对它们的抗菌特性和作为抗癌化学预防剂的潜力的研究 (M. Curini 等人,2006)。这些研究突出了此类化合物在开发新的治疗剂方面的更广泛意义。
环境应用
对甲氧基苯基丙酸衍生物的环境应用的研究,例如它们在抑制金属腐蚀中的作用,展示了它们在制药和材料科学领域之外的用途。3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑等化合物已证明具有显着的缓蚀效率,表明它们在保护金属免受酸诱导腐蚀方面的潜力 (F. Bentiss 等人,2009)。此类应用对于延长各种行业中金属结构和部件的使用寿命至关重要。
属性
IUPAC Name |
3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUCCZYVNXELFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263651 | |
| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid | |
CAS RN |
105219-44-1 | |
| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105219-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


